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molecular formula C14H12BrFO2 B8456930 1-Bromo-3-fluoro-5-(4-methoxybenzyloxy)-benzene

1-Bromo-3-fluoro-5-(4-methoxybenzyloxy)-benzene

Cat. No. B8456930
M. Wt: 311.15 g/mol
InChI Key: XGJKTHBUMQOUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06169086A

Procedure details

To a mixture of 2.2 ml of p-methoxybenzyl alcohol and 50 ml of N-methylpyrrolidone was added 840 mg of sodium hydride (60% oil dispersion), and the resulting mixture was stirred at room temperature for 45 minutes in a nitrogen atmosphere. To the reaction mixture was added 2 ml of 1-bromo-3,5-difluorobenzene, followed by stirring at 50° C. for 1.5 hours. The reaction mixture was poured into 50 ml of ice-diluted hydrochloric acid and extracted three times with diethyl ether-hexane (1:1 by volume. The organic layer was washed with a saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The solvent was evaporated, and the residue was purified by silica gel column chromatography using a hexane-ethyl acetate (19:1 by volume) mixed solvent. The fraction containing the desired compound was concentrated to furnish 4.88 g of the title compound.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][OH:10])=[CH:7][CH:8]=1.[H-].[Na+].[Br:13][C:14]1[CH:19]=[C:18](F)[CH:17]=[C:16]([F:21])[CH:15]=1>CN1CCCC1=O>[Br:13][C:14]1[CH:19]=[C:18]([O:10][CH2:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH:17]=[C:16]([F:21])[CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
COC=1C=CC(=CC1)CO
Name
Quantity
50 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
840 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)F
Step Four
Name
ice
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 45 minutes in a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at 50° C. for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether-hexane (1:1 by volume
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography
ADDITION
Type
ADDITION
Details
mixed solvent
ADDITION
Type
ADDITION
Details
The fraction containing the desired compound
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)OCC1=CC=C(C=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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